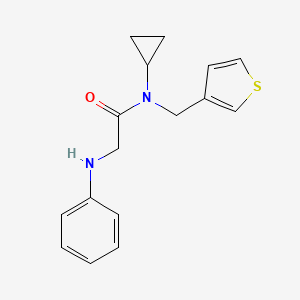
4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide, also known as MPPE, is a synthetic compound that has garnered attention in the scientific community due to its potential applications in biomedical research. MPPE is a piperazine derivative that has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This inhibition can lead to changes in cellular behavior and function, which may be beneficial in certain disease states.
Biochemical and Physiological Effects
4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide has been shown to exhibit a variety of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, modulate the immune response, and inhibit the growth and proliferation of certain cell types. Additionally, 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide in lab experiments is its ability to effectively encapsulate and deliver drugs to specific target cells, making it a promising candidate for drug delivery systems. Additionally, 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide has been shown to exhibit unique biochemical and physiological effects, which may be useful in studying cellular behavior and function.
However, there are also limitations to using 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide in lab experiments. For example, the mechanism of action of 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide is not yet fully understood, which may make it difficult to interpret experimental results. Additionally, 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide may have off-target effects that could complicate experimental outcomes.
Zukünftige Richtungen
There are several potential future directions for research involving 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide. One area of interest is the development of more effective drug delivery systems using 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide. Additionally, further studies are needed to fully understand the mechanism of action of 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide and its potential therapeutic applications in the treatment of cancer and other diseases. Finally, 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide may also be useful in studying the effects of oxidative stress on cellular function and behavior.
Synthesemethoden
The synthesis of 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide involves the reaction of 4-methylpentanoic acid with N-(2-aminoethyl)piperazine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then purified through column chromatography to yield pure 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide has been shown to exhibit a variety of potential applications in scientific research. One area of interest is its potential as a drug delivery system, as 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide has been shown to effectively encapsulate and deliver drugs to specific target cells. Additionally, 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide has been studied for its potential as a therapeutic agent in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-10(2)3-4-11(16)14-9-12(17)15-7-5-13-6-8-15/h10,13H,3-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOSNEYIAYUKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)NCC(=O)N1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol](/img/structure/B7587125.png)

![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B7587151.png)
![N-(3-azabicyclo[3.1.0]hexan-6-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7587171.png)
![4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid](/img/structure/B7587183.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7587188.png)

![(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide](/img/structure/B7587200.png)


![2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587226.png)

![3-[(Prop-2-enoylamino)methyl]benzamide](/img/structure/B7587234.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7587235.png)